1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine
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Description
“1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine” is a chemical compound with the molecular formula C12H13N3. It has a molecular weight of 199.25 g/mol . The compound is also known by other names such as SCHEMBL14847066 and EN300-9247842 .
Molecular Structure Analysis
The compound has a complex structure with a pyrimidinyl group attached to a phenyl group, which is further attached to an ethanamine group . The InChI code for the compound is InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine” are not available, related compounds have shown inhibitory activities in biological systems .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.25 g/mol and a topological polar surface area of 51.8 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound also has a rotatable bond count of 2 .Scientific Research Applications
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Pharmaceutical Applications
- Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit a wide range of biological activities such as antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .
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Synthesis of Hybrid Compounds
- A hybrid compound, fused coumarin-pyrazolo[3,4-b]pyridine derivative bearing thieno[2,3-d]pyrimidine moiety, was synthesized efficiently by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1 H-pyrazol-5-amine 1 with 3-acetyl-2 H-chromen-2-one 2 in the presence of FeCl 3-SiO 2 in refluxing ethanol . This compound could be a potential candidate for further biological studies .
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Antifungal Activities
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Antibacterial Activities
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Synthesis of Pyrido[2,3-d]pyrimidines
- New pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized . The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . These compounds could be potential candidates for further biological studies .
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Anticancer Activities
- Pyrimidine derivatives have been reported to exhibit anticancer activities . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia . Other pyrimidine derivatives have shown potential for the treatment of breast cancer and idiopathic pulmonary fibrosis .
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Synthesis of Pyrimidino[4,5-d][1,3]oxazines
- New pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized . The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . These compounds could be potential candidates for further biological studies .
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Antimetabolite Activities
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Antiallergic Activities
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Tyrosine Kinase Inhibitory Activities
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Calcium Channel Antagonistic Activities
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Anticonvulsant Activities
properties
IUPAC Name |
1-(4-pyrimidin-5-ylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJFWHRDKIKKDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine |
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